2-Amino-5-methylhexanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-5-methylhexanoic acid and its derivatives involves several key strategies and methodologies. Burk et al. (2003) developed a concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, highlighting the importance of asymmetric hydrogenation and subsequent hydrogenation steps for achieving high purity and yield (Burk et al., 2003). Similarly, Solladié-Cavallo and Khiar (1990) described the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, utilizing potassium fluoride for increased diastereoselectivity in nitro aldol condensation (Solladié-Cavallo & Khiar, 1990).

Molecular Structure Analysis

Molecular structure analysis involves detailed studies of the geometric and electronic structure of 2-Amino-5-methylhexanoic acid derivatives. For instance, Raju et al. (2015) conducted an FT-IR, molecular structure, and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into the compound's vibrational wavenumbers, hyper-conjugative interactions, and charge delocalization (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-5-methylhexanoic acid and its derivatives are diverse. For example, the work of Jung et al. (1978) on the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by 4-aminohex-5-ynoic acid underscores the compound's potential in enzyme interaction studies (Jung et al., 1978).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

2-Amino-5-methylhexanoic acid, also known as Pregabalin, has been the subject of research for its synthesis and applications in pharmaceuticals. Burk et al. (2003) developed an enantioselective synthesis for Pregabalin, highlighting its significance in pharmaceutical manufacturing (Burk et al., 2003). Similarly, Mansoori et al. (2019) optimized the synthesis stages of S-Pregabalin, an anticonvulsant drug, emphasizing the importance of economical and environmentally friendly methods in drug manufacturing (Mansoori et al., 2019).

Plant Protection and Stress Resistance

Wang et al. (2022) discovered that 2-Amino-3-methylhexanoic acid (AMHA) can act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks in various plant species. This finding suggests potential applications in crop protection and pest management (Wang et al., 2022).

Antidyslipidemic and Antioxidant Activity

Prasad et al. (2013) isolated 2-amino-5-hydroxyhexanoic acid from Crotalaria juncea seeds, demonstrating its lipid-lowering and antioxidant activities. These properties indicate its potential for therapeutic applications in managing dyslipidemia and oxidative stress (Prasad et al., 2013).

Chemical Synthesis and Industrial Applications

Research on 2-amino-5-methylhexanoic acid extends to its use in chemical synthesis and industrial applications. For instance, Wang et al. (2013) developed an economical process for synthesizing a key intermediate of Aliskiren, a renin inhibitor, demonstrating the compound's relevance in industrial-scale pharmaceutical production (Wang et al., 2013).

Role in Structural Chemistry and Peptide Synthesis

The structural significance of 6-aminohexanoic acid, a related compound, in the synthesis of modified peptides and its applications in the polyamide synthetic fibers industry was explored by Markowska et al. (2021). This underscores its utility in both biochemical and industrial contexts (Markowska et al., 2021).

Solubility Studies in Pharmaceutical Processing

Cogoni et al. (2016) reported on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvents, an essential aspect for pharmaceutical formulation and processing (Cogoni et al., 2016).

Mécanisme D'action

Target of Action

2-Amino-5-methylhexanoic acid, also known as β-Homoleucine , is a cytotoxic agent that belongs to the group of cyclic peptides . It has been shown to be an effective antibiotic against various bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis . Therefore, its primary targets are these bacterial cells.

Mode of Action

As a cytotoxic agent, it likely interacts with its targets by disrupting essential cellular processes, leading to cell death . More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Given its antibiotic properties, it likely interferes with bacterial metabolic pathways essential for their survival and proliferation .

Result of Action

The primary result of the action of 2-Amino-5-methylhexanoic acid is the inhibition of bacterial growth and proliferation, leading to their death . This is achieved through its cytotoxic effects, which disrupt essential cellular processes in the bacterial cells.

Safety and Hazards

Orientations Futures

Propriétés

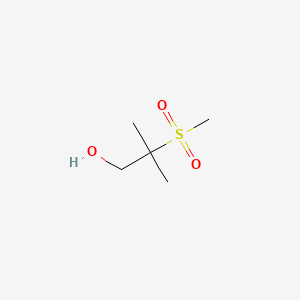

IUPAC Name |

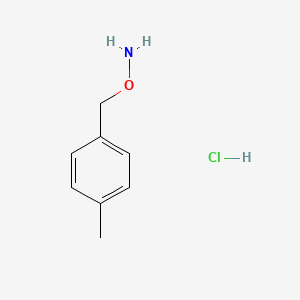

2-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUMEWVNYMUECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951603 | |

| Record name | 5-Methylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methylhexanoic acid | |

CAS RN |

3558-32-5, 31872-98-7 | |

| Record name | 5-Methylnorleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC20145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC4073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-5-methylhexanoic acid in the structure of longicatenamycin?

A1: 2-Amino-5-methylhexanoic acid is a structural component of longicatenamycin, a peptide antibiotic. It is part of a flexible region within the cyclic peptide structure, where variations in the amino acid composition are observed []. This particular amino acid can be replaced by L-2-amino-6-methylheptanoic acid or L-2-amino-7-methyloctanoic acid in different congeners of longicatenamycin []. These variations likely contribute to the spectrum of activity and potentially the target specificity of the antibiotic complex.

Q2: Is 2-Amino-5-methylhexanoic acid found in other peptide antibiotics besides longicatenamycin?

A2: Yes, 2-Amino-5-methylhexanoic acid is also found in mycoplanecin A, another cyclic peptide antibiotic with potent antimycobacterial activity []. This suggests a potential role for this amino acid in contributing to the biological activity of certain cyclic peptides. Further research is needed to fully elucidate its specific contribution to the mechanism of action in these antibiotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)